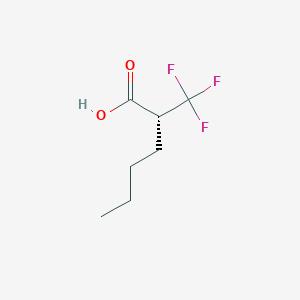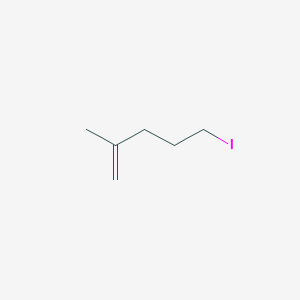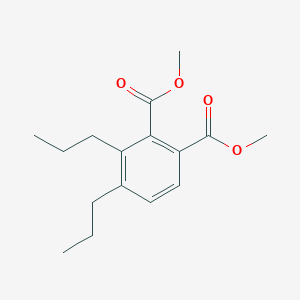![molecular formula C16H13N3O4 B14444340 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 75201-65-9](/img/structure/B14444340.png)
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl and a phenylbutane-1,3-dione moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves the diazotization of 2-nitroaniline followed by coupling with 1-phenylbutane-1,3-dione. The reaction conditions often include:
Diazotization: 2-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 1-phenylbutane-1,3-dione in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain precise control over reaction conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Oxidation: The azo group can be oxidized to form azoxy compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or sodium dithionite (Na2S2O4).
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid, HNO3).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Reduction: 2-[(E)-(2-Aminophenyl)dia
Propiedades
Número CAS |
75201-65-9 |
|---|---|
Fórmula molecular |
C16H13N3O4 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-[(2-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-11(20)15(16(21)12-7-3-2-4-8-12)18-17-13-9-5-6-10-14(13)19(22)23/h2-10,15H,1H3 |
Clave InChI |
PTIZQSBMHREOGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
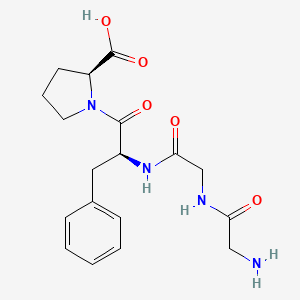
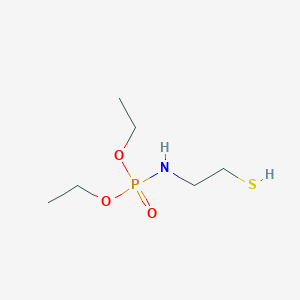
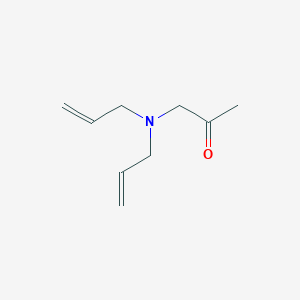
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
